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Compound of Interest

Compound Name: Galvinoxyl, free radical

Cat. No.: B107594 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Galvinoxyl free radical, a stable

phenoxyl radical widely utilized in chemical and biological research. This document covers its

fundamental chemical identity, structural details, and key physicochemical properties.

Furthermore, it outlines detailed experimental protocols for its synthesis and its application in

antioxidant assays, providing a valuable resource for laboratory work.

Chemical Identity and Structure
The Galvinoxyl free radical, also known as Coppinger's radical, is a commercially available and

remarkably stable free radical.[1][2] Its stability is attributed to the steric hindrance provided by

the bulky tert-butyl groups and the extensive delocalization of the unpaired electron across its

conjugated π-system.[2]

CAS Number: 2370-18-5

The chemical structure of the Galvinoxyl free radical is presented below.
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Chemical Structure of Galvinoxyl Free Radical
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Caption: Chemical structure of the Galvinoxyl free radical.
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Physicochemical and Spectroscopic Data
A summary of the key quantitative data for the Galvinoxyl free radical is provided in the tables

below.

Table 1: General and Physicochemical Properties

Property Value Reference(s)

Molecular Formula C₂₉H₄₁O₂ [1]

Molecular Weight 421.63 g/mol [3]

Appearance
Dark red to dark purple

crystalline powder
[2]

Melting Point 158-159 °C [3]

Storage Temperature 2-8 °C [3]

Redox Potential (Ered) 0.07 V (vs. SCE in MeCN) [4]

Redox Potential (Eox) 2.2 V (vs. SCE in MeCN) [4]

Table 2: Spectroscopic and Structural Data

Parameter Value Reference(s)

UV-Vis λmax 430 nm (dominant), 860 nm [4]

Crystal System Monoclinic [1]

Space Group C2/c [1]

C-O Radical Bond Distance 1.27 Å [1][5]

C(ar)-CH-C(ar) Bond Angle 134° [1][4][5]

Dihedral Angle (between

phenyl groups)
12° [1][4][5]
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Experimental Protocols
This section provides detailed methodologies for the synthesis of the Galvinoxyl free radical

and its use in a common radical scavenging assay.

Synthesis of Galvinoxyl Free Radical
The Galvinoxyl free radical is typically synthesized by the oxidation of its corresponding parent

phenol, hydrogalvinoxyl.[1] A common method utilizes potassium hexacyanoferrate(III) as the

oxidizing agent in a biphasic system.
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Synthesis Workflow for Galvinoxyl Free Radical

Preparation

Reaction

Work-up and Purification

Prepare aqueous solution of KOH and K₃Fe(CN)₆

Combine the two phases in a flask

Dissolve hydrogalvinoxyl in diethyl ether

Stir vigorously in the dark (approx. 1 hour)

Observe color change (e.g., to purple)

Separate the organic (diethyl ether) phase

Wash organic phase repeatedly with DI water

Concentrate the solution using a rotary evaporator

Purify by recrystallization or column chromatography

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of Galvinoxyl.
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Materials:

Hydrogalvinoxyl (parent phenol)

Potassium hydroxide (KOH)

Potassium hexacyanoferrate(III) (K₃Fe(CN)₆)

Diethyl ether

Deionized (DI) water

Round bottom flask

Magnetic stirrer

Protocol:

Prepare the Oxidizing Solution: In a flask, dissolve potassium hydroxide and potassium

hexacyanoferrate(III) in deionized water.

Prepare the Phenol Solution: In a separate container, dissolve the hydrogalvinoxyl starting

material in diethyl ether.

Reaction: Combine the aqueous oxidizing solution and the organic phenol solution in a round

bottom flask.

Stirring: Stir the two-phase mixture vigorously at room temperature, protected from light, for

approximately 50-60 minutes. The reaction progress can be monitored by a color change of

the solution to a deep purple, indicating the formation of the Galvinoxyl radical.[5]

Work-up: After the reaction is complete, stop the stirring and allow the layers to separate.

Extraction: Carefully separate the organic (diethyl ether) phase, which contains the product.

Washing: Wash the organic phase multiple times with DI water to remove any remaining

inorganic salts.
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Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g.,

MgSO₄), filter, and concentrate the solution under reduced pressure using a rotary

evaporator to yield the crude product.

Purification: The crude Galvinoxyl radical can be further purified by recrystallization from a

suitable solvent system (e.g., methanol/diethyl ether) or by column chromatography.[6]

Radical Scavenging Activity Assay (Spectrophotometric
Method)
Galvinoxyl is frequently used to assess the hydrogen-donating ability and radical scavenging

potential of antioxidant compounds. The assay is based on the discoloration of the Galvinoxyl

radical as it is neutralized by the antioxidant.
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Workflow for Galvinoxyl Radical Scavenging Assay

Assay Setup (e.g., in 96-well plate)

Reaction and Incubation

Data Acquisition and Analysis

Prepare test samples (antioxidants) at various concentrations

Add 40 µL of each sample/standard/blank to wells

Prepare a 0.1 mM solution of Galvinoxyl in methanol

Add 160 µL of Galvinoxyl solution to each well

Incubate at room temperature in the dark for 120 minutes

Measure absorbance at 428 nm using a microplate reader

Calculate % inhibition and IC₅₀ value

Click to download full resolution via product page

Caption: Workflow for a typical Galvinoxyl scavenging assay.

Materials:

Galvinoxyl free radical

Methanol (or other suitable solvent like ethanol)
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Test compounds (potential antioxidants)

Standard antioxidants (e.g., BHT, BHA, Ascorbic Acid)

96-well microplate

Microplate reader

Protocol:

Preparation of Galvinoxyl Solution: Prepare a 0.1 mM solution of Galvinoxyl free radical in

methanol.

Preparation of Test Samples: Prepare a series of dilutions of the test compounds and

standard antioxidants in the same solvent.

Assay Procedure:

In a 96-well microplate, add 40 µL of the various concentrations of the test samples or

standards to different wells. Include a blank control containing only the solvent.

To each well, add 160 µL of the 0.1 mM Galvinoxyl solution.

Incubation: Incubate the microplate at room temperature for 120 minutes in the dark.

Measurement: After the incubation period, measure the absorbance of each well at 428 nm

using a microplate reader.

Calculation: The radical scavenging activity is calculated as the percentage of Galvinoxyl

inhibition using the following formula:

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Where:

A_control is the absorbance of the control (Galvinoxyl solution without antioxidant).
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A_sample is the absorbance of the reaction mixture (Galvinoxyl solution with the test

compound).

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the

Galvinoxyl radicals) can then be determined by plotting the scavenging activity against the

concentration of the test compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (or Electron Spin Resonance, ESR) is a direct and highly sensitive technique for studying

free radicals like Galvinoxyl. It provides information about the electronic structure and the local

environment of the unpaired electron.

Sample Preparation:

Prepare a dilute solution of the Galvinoxyl radical in a suitable solvent (e.g., toluene, ethanol,

or octanol).[4][7] The concentration should be optimized to obtain a good signal-to-noise ratio

without significant line broadening due to spin-spin interactions. A typical starting

concentration is around 0.1 mmol/dm³.[7]

Transfer the solution into a standard EPR quartz capillary tube.

Place the capillary tube into the EPR spectrometer's resonant cavity, ensuring it is positioned

in the most sensitive region.

Generalized Instrument Settings (X-Band CW-EPR): The following are typical starting

parameters for an X-band continuous-wave EPR spectrometer. These settings may require

optimization based on the specific instrument and sample concentration.

Microwave Frequency: ~9.4 GHz

Microwave Power: Low power (e.g., 1-5 mW) is typically used to avoid saturation of the

signal.[8]

Center Field: Approximately 330-340 mT (corresponding to a g-factor of ~2.0)

Sweep Width: Sufficient to cover the entire spectrum (e.g., 5-10 mT).
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Modulation Frequency: 100 kHz is standard.

Modulation Amplitude: Should be less than the narrowest peak-to-peak linewidth to avoid

signal distortion (e.g., 0.01-0.1 mT).

Sweep Time: 60-180 seconds.

Time Constant: Typically set to a fraction of the sweep time divided by the number of data

points (e.g., 0.1-0.3 s).[8]

Data Analysis: The resulting EPR spectrum of Galvinoxyl in solution will show a characteristic

hyperfine splitting pattern. This pattern arises from the interaction of the unpaired electron with

magnetic nuclei in the molecule, primarily the methine proton and the four equivalent aromatic

protons.[1] Analysis of the spectrum can yield information on hyperfine coupling constants and

g-values, which are sensitive to the radical's structure and environment. For radical scavenging

studies, the decrease in the EPR signal intensity over time is monitored to quantify the reaction

rate.[3][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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